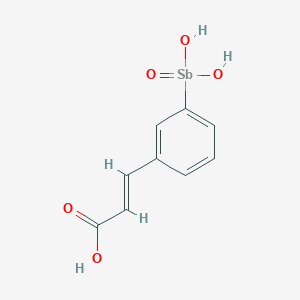
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is an organoantimony compound characterized by the presence of a phenyl group substituted with a dihydroxyoxidostibino moiety and a propenoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid typically involves the reaction of antimony trioxide with a phenylpropenoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the dihydroxyoxidostibino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dihydroxyoxidostibino group to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while reduction can produce antimony(III) compounds with different functional groups.
科学研究应用
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
作用机制
The mechanism of action of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The dihydroxyoxidostibino group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Phenylboronic acid derivatives: Share structural similarities with the phenyl group and exhibit similar reactivity.
Phenolic acids: Contain phenolic groups and are known for their antioxidant properties.
Organoantimony compounds: Include other antimony-containing organic molecules with diverse applications.
Uniqueness
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is unique due to the presence of the dihydroxyoxidostibino group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
生物活性
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is a compound with significant potential in various biological applications, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H9O5Sb
- Molecular Weight : 284.05 g/mol
- CAS Number : 5351653
The compound features a stibino (antimony-containing) moiety which may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. The compound is believed to influence:
- Cell Proliferation : It may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Modulation of Gene Expression : Like other phenolic compounds, it may interact with transcription factors, altering gene expression related to cell survival and apoptosis.
Biological Activity Overview
The following table summarizes key findings from studies on the biological activity of this compound:
Study 1: Cytotoxic Effects on Cancer Cells
In a study evaluating the cytotoxic effects of various compounds, this compound demonstrated notable activity against MCF-7 breast cancer cells. The compound was found to have a lower toxicity profile on normal cells compared to standard chemotherapeutics like Tamoxifen. The mechanism involved the modulation of apoptosis-related proteins, leading to increased cell death in cancerous tissues while sparing healthy cells .
Study 2: Antioxidant Properties
Research indicated that the compound exhibited significant antioxidant activity. It was shown to scavenge free radicals effectively, thereby reducing oxidative stress in cultured cells. This property may contribute to its protective effects against cellular damage and could be beneficial in preventing cancer progression.
Research Findings
Recent investigations have highlighted the following points regarding the biological activity of this compound:
- Cellular Pathways : The compound activates pathways involved in apoptosis and inhibits those promoting cell survival, indicating a dual mechanism that could be exploited for therapeutic purposes.
- In Vivo Studies : Preliminary in vivo studies suggest that administration of this compound can reduce tumor size and improve survival rates in animal models of cancer .
属性
CAS 编号 |
501444-04-8 |
|---|---|
分子式 |
C9H9O5Sb |
分子量 |
318.92 g/mol |
IUPAC 名称 |
(E)-3-(3-stibonophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7O2.2H2O.O.Sb/c10-9(11)7-6-8-4-2-1-3-5-8;;;;/h1-2,4-7H,(H,10,11);2*1H2;;/q;;;;+2/p-2/b7-6+;;;; |
InChI 键 |
ZTQRMGDLUGQTTF-MNPOOLNOSA-L |
SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
手性 SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
同义词 |
NSC 13778 NSC-13778 NSC13778 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















